![molecular formula C39H71ClO4 B12289834 [1-chloro-3-[(9E,12E)-octadeca-9,12-dienoyl]oxypropan-2-yl] octadecanoate](/img/structure/B12289834.png)
[1-chloro-3-[(9E,12E)-octadeca-9,12-dienoyl]oxypropan-2-yl] octadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-chloro-3-[(9E,12E)-octadeca-9,12-dienoyl]oxypropan-2-yl] octadecanoate: is a complex organic compound that belongs to the class of esters It is characterized by the presence of a chlorinated glycerol backbone esterified with octadecanoic acid and octadeca-9,12-dienoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-chloro-3-[(9E,12E)-octadeca-9,12-dienoyl]oxypropan-2-yl] octadecanoate typically involves the esterification of 1-chloro-2,3-propanediol with octadecanoic acid and octadeca-9,12-dienoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality and reduces the risk of side reactions .
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the unsaturated double bonds in the octadeca-9,12-dienoic acid moiety. Common oxidizing agents include potassium permanganate and ozone.
Reduction: : Reduction reactions can target the ester functional groups, converting them into alcohols. Sodium borohydride and lithium aluminum hydride are typical reducing agents used for this purpose.
Substitution: : The chlorine atom in the glycerol backbone can be substituted with other nucleophiles, such as hydroxide ions or amines, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or ozone in a solvent like dichloromethane.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Aqueous sodium hydroxide or amines in an organic solvent like ethanol.
Major Products Formed
Oxidation: Formation of epoxides or diols from the unsaturated double bonds.
Reduction: Conversion of ester groups to primary or secondary alcohols.
Substitution: Formation of hydroxyl or amino derivatives.
Scientific Research Applications
Chemistry: : The compound is used as a precursor in the synthesis of various complex molecules.
Biology: : In biological research, the compound is studied for its potential role in lipid metabolism and signaling pathways. It can be used to investigate the effects of esterified fatty acids on cellular processes .
Medicine: : The compound’s derivatives are explored for their potential therapeutic applications, including anti-inflammatory and anticancer properties. Researchers are investigating its ability to modulate biological pathways involved in disease progression .
Industry: : In the industrial sector, the compound is used in the formulation of specialty chemicals, such as surfactants and emulsifiers. Its unique properties make it suitable for applications in cosmetics, pharmaceuticals, and food additives .
Mechanism of Action
The mechanism of action of [1-chloro-3-[(9E,12E)-octadeca-9,12-dienoyl]oxypropan-2-yl] octadecanoate involves its interaction with cellular membranes and enzymes. The ester bonds can be hydrolyzed by esterases, releasing the fatty acid components, which can then participate in various metabolic pathways. The compound’s ability to modulate lipid signaling pathways is of particular interest in understanding its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-chloro-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl octadecanoate
- 1-chloro-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropan-2-yl octadecanoate
Uniqueness
- The presence of the (9E,12E) configuration in the octadeca-9,12-dienoic acid moiety distinguishes it from its (9Z,12Z) and (9Z,12Z,15Z) counterparts. This configuration can influence the compound’s reactivity and interaction with biological targets.
- The chlorinated glycerol backbone provides unique chemical properties, allowing for diverse chemical modifications and applications .
Properties
Molecular Formula |
C39H71ClO4 |
|---|---|
Molecular Weight |
639.4 g/mol |
IUPAC Name |
[1-chloro-3-[(9E,12E)-octadeca-9,12-dienoyl]oxypropan-2-yl] octadecanoate |
InChI |
InChI=1S/C39H71ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11,13,17,19,37H,3-10,12,14-16,18,20-36H2,1-2H3/b13-11+,19-17+ |
InChI Key |
FSIDKIWIEOGHHZ-GRAPOSQESA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCC/C=C/C/C=C/CCCCC)CCl |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCC=CCCCCC)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


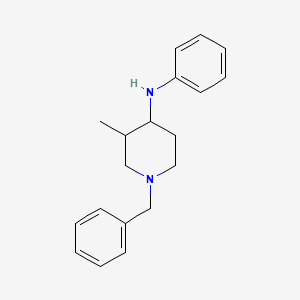
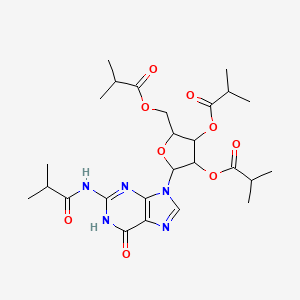
![1,2-O-(1-methylethylidene)-4-C-[(phenylmethoxy)methyl]-3-O-(phenylmethyl)-L-Lyxofuranose](/img/structure/B12289764.png)
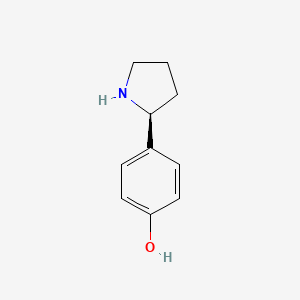
![(2Z)-1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole;chloride](/img/structure/B12289782.png)
![(S)-alpha-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-formyl-5-(hydroxymethyl)-1H-pyrrole-1-hexanoic Acid](/img/structure/B12289787.png)
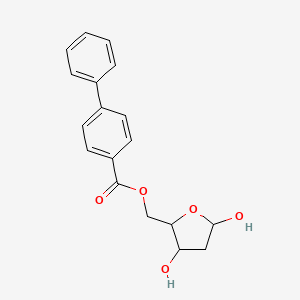
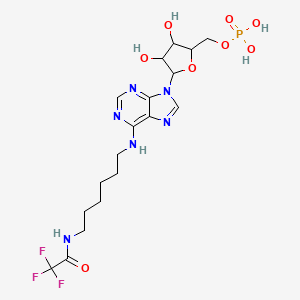

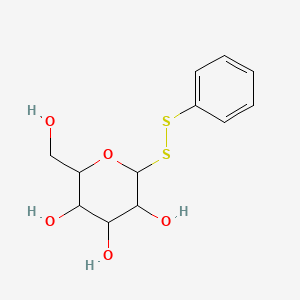

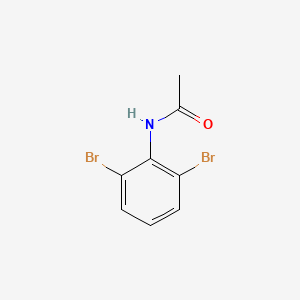
![Carbonic acid,(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-9,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxete-4,6-diyl bis(2,2,2-trichloroethyl) ester](/img/structure/B12289842.png)

